molecular formula C8H14O3 B082715 3-Oxooctanoic acid CAS No. 13283-91-5

3-Oxooctanoic acid

Cat. No. B082715
Key on ui cas rn: 13283-91-5
M. Wt: 158.19 g/mol
InChI Key: FWNRRWJFOZIGQZ-UHFFFAOYSA-N
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Patent
US07642285B2

Procedure details

A stirred solution of bis-trimethylsilyl malonate (21.6 g, 71.5 mmol) in 100 mL of anhydrous diethyl ether was cooled to −78° C. To this solution, n-butyl lithium (1.6 M in ether, 44.7 mL, 71.5 mmol) was added slowly, keeping the temperature below −60° C. Upon completion of addition, the reaction was allowed to warm to −10° C., at which time hexanoyl chloride (5 mL, 35.75 mmol) was added quickly and allowed to stir for 30 minutes. Next, 150 mL of a cold, aq. 5% sodium bicarbonate solution was added, and the resulting solution was stirred vigorously for 30 minutes. The aq. layer was separated out and acidified with cold 4N sulfuric acid until pH=2. The aq. layer was then extracted 2×50 mL with diethyl ether, dried over MgSO4, and concentrated down in vacuo to afford a white solid. This solid could be further purified by recrystallization from hexane, if necessary. 4.9 g, 87% yield. 1H NMR (300 MHz, CDCl3) δ=3.49 (s, 2H, CH2), 2.59 (t, 2H, J=7.3 Hz, CH2), 1.64 (p, 2H, J=7.4 Hz, CH2), 1.34 (m, 4H, CH2CH2), 0.92 (t, 3H, J=6.9 Hz, CH3); 13C NMR (75 MHz, CDCl3) δ=204.4, 182.8, 87.9, 48.1, 43.4, 31.3, 23.5, 14.1 ppm.
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
44.7 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
87%

Identifiers

REACTION_CXSMILES
[C:1]([O:11][Si](C)(C)C)(=O)[CH2:2][C:3]([O:5][Si](C)(C)C)=[O:4].C([Li])CCC.[C:21](Cl)(=O)[CH2:22][CH2:23][CH2:24][CH2:25]C.C(=O)(O)[O-].[Na+]>C(OCC)C>[O:11]=[C:1]([CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])[CH2:2][C:3]([OH:5])=[O:4] |f:3.4|

Inputs

Step One
Name
Quantity
21.6 g
Type
reactant
Smiles
C(CC(=O)O[Si](C)(C)C)(=O)O[Si](C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
44.7 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
C(CCCCC)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
to stir for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below −60° C
ADDITION
Type
ADDITION
Details
Upon completion of addition
ADDITION
Type
ADDITION
Details
was added quickly
STIRRING
Type
STIRRING
Details
the resulting solution was stirred vigorously for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The aq. layer was separated out
EXTRACTION
Type
EXTRACTION
Details
The aq. layer was then extracted 2×50 mL with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated down in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a white solid
CUSTOM
Type
CUSTOM
Details
This solid could be further purified by recrystallization from hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
O=C(CC(=O)O)CCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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